Ethyl 4-methoxy-3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPAXGWSYMQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 4 Methoxy 3 Nitrobenzoate
Conventional Esterification and Nitration Protocols
Traditional methods for the synthesis of ethyl 4-methoxy-3-nitrobenzoate rely on well-established esterification and nitration reactions. These protocols often involve strong acids and harsh conditions, which can lead to challenges in terms of selectivity and environmental impact.
Esterification of Substituted Benzoic Acids
The esterification of carboxylic acids is a fundamental transformation in organic chemistry. In the context of preparing this compound, the most direct approach involves the esterification of 4-methoxy-3-nitrobenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Fischer-Speier esterification is a classic example of this approach. The reaction involves refluxing the carboxylic acid and alcohol in the presence of a catalytic amount of a strong acid. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
A study on the esterification of various substituted benzoic acids, including nitro-substituted ones, has demonstrated the feasibility of this method. For instance, the esterification of 4-nitrobenzoic acid with ethanol can be achieved in high yields using an acid catalyst scirp.org. While specific data for the esterification of 4-methoxy-3-nitrobenzoic acid is not always explicitly detailed in broad studies, the principles are directly applicable. The presence of both a methoxy (B1213986) and a nitro group on the benzene (B151609) ring can influence the reaction rate due to their electronic effects, but the fundamental process remains the same.
The following table summarizes typical conditions for the esterification of related benzoic acids, which can be adapted for the synthesis of this compound.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| 4-Nitrobenzoic Acid | Ethanol | H-Zeolites | Reflux | ~67% | scirp.org |
| Substituted Benzoic Acids | Methanol | N-bromosuccinimide (NBS) | 70°C | High Conversions | nih.gov |
| 4-Nitrobenzoic Acid | n-Butanol | Ph3PBr2/DMAP | Room Temperature | Good to Excellent | researchgate.net |
It is important to note that the purification of the final product often involves a workup procedure to remove the acid catalyst and any unreacted starting materials. This typically includes washing with a basic solution, such as sodium bicarbonate, to neutralize the acid, followed by extraction with an organic solvent and subsequent purification by distillation or crystallization bond.edu.au.
Regioselective Nitration of Methoxybenzoate Scaffolds
An alternative and commonly employed route to this compound is the nitration of ethyl 4-methoxybenzoate (B1229959). This approach requires careful control of reaction conditions to achieve the desired regioselectivity. The methoxy group (-OCH3) is a powerful ortho-, para-directing group due to its electron-donating resonance effect. The ethyl ester group (-COOEt), being an electron-withdrawing group, is a meta-director.
In the case of ethyl 4-methoxybenzoate, the incoming electrophile (the nitronium ion, NO2+) will be directed to the positions ortho and para to the methoxy group. Since the para position is already occupied by the ester group, nitration is expected to occur at the positions ortho to the methoxy group, which are positions 3 and 5. However, the position meta to the ester group is favored. Therefore, the primary product of the nitration of ethyl 4-methoxybenzoate is expected to be this compound.
The classic nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of byproducts, such as dinitrated compounds.
Achieving high regioselectivity can be challenging, and the formation of isomeric byproducts is a possibility. The ratio of isomers can be influenced by factors such as the nitrating agent, temperature, and reaction time. For instance, a study on the nitration of various aromatic compounds highlighted that the choice of nitrating agent can significantly impact the regiochemical outcome nih.gov.
The following table provides a summary of nitration conditions for related aromatic compounds, illustrating the variety of reagents and conditions that can be employed.
| Substrate | Nitrating Agent | Conditions | Product(s) | Reference |
| Aromatic Compounds | HNO3/SDS | Room Temperature | High regioselectivity | rsc.org |
| Benzocycloheptapyridines | KNO3/H2SO4 | Low Temperature | 9-nitro isomer | nih.gov |
| Benzocycloheptapyridines | TBAN/TFAA | - | 3-nitro isomer | nih.gov |
| Aromatic Compounds | N-nitrosaccharin/Lewis Acid | Mild | Mono-nitroarenes | nih.gov |
Catalytic Approaches in Synthesis
To address the limitations of conventional methods, such as the use of stoichiometric amounts of strong acids and the generation of significant waste, catalytic approaches have been developed for both esterification and nitration reactions.
Application of Heterogeneous and Homogeneous Catalysts
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer advantages such as easy separation from the reaction mixture and potential for reuse. In the context of esterification, solid acid catalysts like zeolites have been successfully employed. For example, the esterification of 4-nitrobenzoic acid with ethanol has been catalyzed by various hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI), demonstrating the potential for environmentally benign esterification processes scirp.org.
For nitration reactions, solid acid catalysts have been investigated as replacements for sulfuric acid. These catalysts can facilitate the generation of the nitronium ion while minimizing the use of corrosive liquid acids.
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity. In esterification, soluble acid catalysts are commonly used google.com. For nitration, while traditional mixed acid systems are homogeneous, modern approaches explore the use of soluble metal salts or organocatalysts to achieve higher selectivity under milder conditions. For instance, the use of bismuth nitrate (B79036) or ammonium (B1175870) molybdate (B1676688) has been shown to catalyze the regioselective nitration of aromatic compounds under sonication scirp.org.
Innovations in Catalyst Design for Nitrobenzoate Formation
Recent research has focused on the design of novel catalysts to improve the efficiency and selectivity of nitrobenzoate synthesis. For the nitration of arenes, the development of recyclable nitrating reagents is a significant advancement. N-nitrosaccharin, a bench-stable and easily synthesized reagent, has been shown to be an effective source of the nitronium ion for the nitration of a wide range of arenes and heteroarenes, often in the presence of a Lewis acid catalyst like Mg(ClO4)2 nih.gov. This method offers excellent functional group tolerance and avoids the use of strong acids.
Another innovative approach involves the use of metal-organic frameworks (MOFs) to capture nitrogen dioxide (NO2) from waste streams and utilize it as a nitrating agent. This "waste-to-chemicals" strategy not only provides a sustainable source of the nitro group but also contributes to environmental remediation acs.org.
The following table highlights some innovative catalytic systems for nitration.
| Catalyst System | Substrate | Key Features | Reference |
| N-nitrosaccharin / Lewis Acid | Arenes and Heteroarenes | Mild conditions, recyclable reagent, high functional group tolerance | nih.gov |
| NO2@Zr-bptc (MOF) | Benzene, Phenol | Utilization of waste NO2, sustainable approach | acs.org |
| Bismuth Nitrate / Ultrasound | Aromatic Compounds | High yields, good regioselectivity, mild conditions | scirp.org |
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety.
Key green chemistry strategies relevant to this synthesis include:
Use of Greener Solvents: Traditional nitration and esterification reactions often use hazardous organic solvents. The development of reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, is a major goal. For example, a regioselective nitration method has been developed in an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature rsc.org.
Catalysis: As discussed previously, the use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces waste by avoiding stoichiometric reagents.
Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. The synthesis of ethyl 4-nitrobenzoate (B1230335) has been successfully achieved using both ultrasound and microwave irradiation scirp.org.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Catalytic reactions generally have higher atom economy than stoichiometric ones.
Use of Renewable Feedstocks and Less Hazardous Reagents: While not yet widely implemented for this specific compound, research into using bio-based starting materials and less hazardous nitrating agents is an ongoing area of green chemistry research nih.gov. The use of N-nitrosaccharin as a safer alternative to mixed acids is a step in this direction nih.gov.
The following table summarizes some green approaches for the synthesis of related nitroaromatic compounds.
| Green Approach | Reaction | Benefit | Reference |
| Aqueous SDS medium | Nitration of aromatic compounds | Avoids hazardous organic solvents, mild conditions | rsc.org |
| Ultrasound/Microwave irradiation | Esterification of 4-nitrobenzoic acid | Faster reaction times, higher yields | scirp.org |
| Catalyst-free nitration | Nitration of aromatics | Avoids corrosive acid catalysts | frontiersin.org |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.
Solvent-Free and Environmentally Benign Reaction Conditions
The move towards greener chemistry has spurred the investigation of solvent-free reaction conditions for esterification processes. In a relevant study on the synthesis of the related compound, ethyl 4-nitrobenzoate, researchers explored the esterification of 4-nitrobenzoic acid with ethanol in the absence of a solvent. scirp.orgscirp.org This approach minimizes the use of volatile and often hazardous organic solvents, thereby reducing environmental impact and simplifying product purification.
The solvent-free esterification was conducted in the presence of nanoporous acid catalysts, specifically the hydrogen forms of natural zeolites such as H-CL, H-MOR, H-HEU-M, and H-PHI. scirp.orgscirp.org These solid acid catalysts are advantageous as they are easily separable from the reaction mixture, reusable, and generally less corrosive than traditional mineral acids like sulfuric acid. The use of such heterogeneous catalysts in a solvent-free system represents a significant step towards a more sustainable synthetic protocol. scirp.org
Utilization of Alternative Energy Sources (e.g., Ultrasound, Microwave Irradiation)
To further enhance reaction efficiency, alternative energy sources like ultrasound and microwave irradiation have been applied to the synthesis of nitrobenzoate esters. scirp.orgscirp.org These techniques offer non-conventional heating methods that can accelerate reaction rates and improve yields.
Ultrasound irradiation (sonication) utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly enhance the mass transfer and reaction kinetics. sciforum.net In the synthesis of ethyl 4-nitrobenzoate, irradiating the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours demonstrated a notable increase in the conversion of the starting material. scirp.orgscirp.org
Microwave irradiation, on the other hand, provides rapid and uniform heating of the reaction mixture through dielectric loss. sciforum.net This can lead to dramatically reduced reaction times compared to conventional heating methods. For the synthesis of ethyl 4-nitrobenzoate, microwave irradiation (2450 MHz, 300 W) for 2 hours was also found to be an effective method for promoting the esterification reaction. scirp.orgscirp.org The simultaneous application of these energy sources with ultradispersed zeolite catalysts has been shown to produce a synergistic effect, further boosting the reaction's efficiency. scirp.org
Comparative Analysis of Synthetic Efficiencies and Selectivities
A comparative analysis of the different synthetic methods for producing ethyl 4-nitrobenzoate highlights the advantages of combining solvent-free conditions with alternative energy sources and advanced catalytic systems.
When using only ultradispersed zeolite catalysts (H-HEU-M, H-MOR, H-CL) under solvent-free conditions, the conversion of 4-nitrobenzoic acid reached approximately 58%, with a selectivity for ethyl 4-nitrobenzoate formation of about 93%. scirp.org Interestingly, employing either ultrasound or microwave irradiation alone, without the catalyst, yielded similar conversion and selectivity rates. scirp.org
However, the most significant improvements were observed when these methods were combined. A synergistic effect was noted with the simultaneous use of ultradispersed zeolite catalysts and either ultrasound or microwave irradiation. scirp.org Under these combined conditions, the conversion of 4-nitrobenzoic acid on the most effective catalysts (H-MOR and H-HEU-M) increased to as high as 70%, with the yield of ethyl 4-nitrobenzoate reaching up to 67%. scirp.orgresearchgate.net This demonstrates a clear enhancement in synthetic efficiency over the individual methods.
The data below provides a comparative overview of the reaction parameters for the synthesis of ethyl 4-nitrobenzoate, which can serve as a model for the optimization of this compound synthesis.
Table 1: Comparative Analysis of Synthetic Methods for Ethyl 4-nitrobenzoate
| Method | Catalyst | Energy Source | Conversion of 4-NBA (%) | Yield of Ethyl 4-nitrobenzoate (%) | Selectivity (%) |
| Catalytic | Ultradispersed Zeolites (H-HEU-M, H-MOR, H-CL) | Conventional Heating | ~58 | - | ~93 |
| Sonication | None | Ultrasound (37 kHz, 330 W) | ~58 | - | ~93 |
| Microwave | None | Microwave (2450 MHz, 300 W) | ~58 | - | ~93 |
| Synergistic | H-MOR / H-HEU-M | Ultrasound / Microwave | up to 70 | up to 67 | - |
Reactivity and Transformations of Ethyl 4 Methoxy 3 Nitrobenzoate in Organic Synthesis
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a key step in many synthetic pathways.
Reductive Amination Strategies and Mechanistic Pathways
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of anilines and their derivatives. This conversion can be achieved through various reductive strategies, each with its own mechanistic pathway.
Common methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation and reduction with metals in an acidic medium. ncert.nic.in For catalytic hydrogenation, hydrogen gas is passed through a solution of the nitro compound in the presence of a finely divided catalyst such as palladium, platinum, or nickel. ncert.nic.in The reaction proceeds through the sequential interaction of the nitro group with hydrogen molecules, forming intermediate nitroso and hydroxylamine (B1172632) species before yielding the final amine. orientjchem.org
Another widely used method is the reduction with metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. ncert.nic.inyoutube.com The Béchamp reduction, which utilizes iron and hydrochloric acid, is a classic example. youtube.com The mechanism involves the transfer of electrons from the metal to the nitro group, facilitated by the acidic medium. The nitro group is protonated, and subsequent electron and proton transfers lead to the formation of the corresponding amine. youtube.com A key advantage of using iron is that the ferrous chloride (FeCl2) formed can be hydrolyzed to regenerate hydrochloric acid, meaning only a catalytic amount of acid is required to initiate the reaction. ncert.nic.in
The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been shown to selectively reduce aromatic nitro compounds to their corresponding amines. orgsyn.org
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂/Pd, Pt, or Ni | Hydrogen gas, catalyst | Catalytic hydrogenation ncert.nic.in |
| Fe/HCl | Acidic medium | Béchamp reduction youtube.com |
| Sn/HCl | Acidic medium | youtube.com |
| Zn/HCl | Acidic medium | youtube.com |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Alkaline solution | Can be used for nitro-reductive cyclization mdpi.comgoogle.com |
| Trichlorosilane (HSiCl₃)/Tertiary Amine | Mild, metal-free | Wide functional group tolerance organic-chemistry.org |
| Indium/Ammonium Chloride | Aqueous ethanol | Selective for aromatic nitro groups orgsyn.org |
| Sodium Borohydride (NaBH₄)/Ni(PPh₃)₄ | Ethanol | Reduces nitro compounds to amines jsynthchem.com |
Conversions to Other Nitrogen-Containing Functionalities
Beyond reduction to amines, the nitro group of ethyl 4-methoxy-3-nitrobenzoate can be transformed into other nitrogen-containing functional groups. These transformations expand the synthetic utility of this intermediate.
For example, partial reduction of the nitro group can lead to the formation of hydroxylamines. This can be achieved using specific reducing agents or by carefully controlling the reaction conditions. The resulting hydroxylamines are valuable intermediates in their own right and can participate in further reactions.
The nitro group can also be a precursor for the synthesis of various heterocyclic compounds. For instance, in a "one-pot" nitro-reductive cyclization, ethyl 4-(butylamino)-3-nitrobenzoate can be treated with sodium dithionite and a substituted aldehyde in dimethyl sulfoxide (B87167) to yield ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.com
Reactions Involving the Ester Moiety
The ethyl ester group of this compound provides another handle for chemical modification, allowing for the generation of carboxylic acids, different esters, or alcohols.
Hydrolytic Cleavage and Carboxylic Acid Regeneration
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification regenerates the free carboxylic acid.
The resulting 4-methoxy-3-nitrobenzoic acid is a valuable intermediate itself, used in the synthesis of various compounds, including potential anti-tumor agents. sigmaaldrich.comchemsrc.com
Transesterification and Ester Exchange Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or one of the products is removed from the reaction mixture. This allows for the synthesis of a variety of esters from this compound, tailoring the properties of the final molecule.
Reductive Cleavage of the Ester Bond
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. This process converts the ester functional group into a hydroxymethyl group, yielding (4-methoxy-3-nitrophenyl)methanol. It is important to note that LiAlH₄ can also reduce the nitro group, so careful selection of reagents and reaction conditions is necessary to achieve selective reduction of the ester.
Aromatic Ring Functionalization and Substituent Effects
The substituents on the aromatic ring of this compound govern its susceptibility to and the orientation of electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Related Scaffolds
Aromatic compounds undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. chegg.commasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. msu.edu For instance, the nitration of methyl benzoate (B1203000), a related compound, is a classic example of an EAS reaction where a nitro group is introduced onto the aromatic ring. chegg.com
Conversely, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com This type of reaction is the opposite of EAS and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For example, nitroarenes can undergo nucleophilic substitution where a nucleophile, such as a methoxide (B1231860) ion, displaces a hydrogen atom or another substituent. rsc.orgnumberanalytics.com
Influence of Methoxy (B1213986) and Nitro Groups on Aromatic Reactivity
The methoxy (-OCH₃) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. msu.edu It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles. msu.eduquora.com This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group.
In contrast, the nitro (-NO₂) group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. numberanalytics.comquora.comminia.edu.eg It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. numberanalytics.comminia.edu.eg The deactivating nature of the nitro group directs incoming electrophiles to the meta position. numberanalytics.comquora.com
The combination of these two groups in this compound results in a complex reactivity profile. The powerful activating effect of the methoxy group at the ortho and para positions is counteracted by the strong deactivating effect of the nitro group. In electrophilic aromatic substitution, the positions ortho and para to the activating methoxy group (positions 3 and 5) are also ortho and meta to the deactivating nitro group, respectively. The directing effects of these substituents are summarized in the table below.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | 4 | Activating | Ortho, Para |
| Nitro (-NO₂) | 3 | Deactivating | Meta |
| Ethyl Carboxylate (-COOEt) | 1 | Deactivating | Meta |
For nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the aromatic ring, facilitating the attack of nucleophiles. masterorganicchemistry.comyoutube.com
Carbon-Carbon Bond Forming Reactions
The functional groups on this compound provide handles for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
Cross-Coupling Reactions (e.g., Pd-catalyzed processes)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.comyoutube.com While traditionally employing haloarenes as electrophiles, recent advancements have enabled the use of nitroarenes in these transformations. nih.govnih.gov The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of nitroarenes have been developed, proceeding through the oxidative addition of a palladium(0) complex into the Ar-NO₂ bond. nih.govnih.gov This development has expanded the scope of cross-coupling reactions, allowing for the use of readily available nitroaromatic compounds as coupling partners. nih.gov The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in the palladium-catalyzed cross-coupling of nitroarenes. rsc.org
In the context of this compound, the nitro group could potentially serve as a leaving group in a palladium-catalyzed cross-coupling reaction, allowing for the introduction of a new carbon-based substituent at the 3-position. This denitrative coupling approach offers a novel strategy for the functionalization of this scaffold.
Condensation and Cyclization Reactions Utilizing the Benzoate Scaffold
The ester functionality and the substituents on the aromatic ring of this compound can participate in various condensation and cyclization reactions. For instance, the reduction of the nitro group to an amino group would yield ethyl 3-amino-4-methoxybenzoate. orgsyn.org This resulting aminobenzoate can then undergo a variety of condensation reactions with carbonyl compounds to form heterocyclic structures like benzodiazepines or quinazolinones.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions. For example, intramolecular Friedel-Crafts acylation could be employed to form a tricyclic ketone, provided a suitable activating group is present on another part of the molecule. The strategic manipulation of the functional groups on the this compound scaffold allows for its use as a versatile precursor in the synthesis of a wide range of complex organic molecules.
Mechanistic Investigations and Kinetic Studies of Reactions Involving Ethyl 4 Methoxy 3 Nitrobenzoate
Elucidation of Reaction Pathways and Intermediate Identification
The reaction pathways involving ethyl 4-methoxy-3-nitrobenzoate primarily center on the transformation of the nitro group and reactions involving the ester functionality.
Reductive Cyclization: A significant reaction pathway involves the reduction of the nitro group, which can be followed by an intramolecular cyclization. In a process analogous to that observed for similar compounds, the nitro group can be reduced to an amine. For instance, studies on ethyl 4-(butylamino)-3-nitrobenzoate, a derivative of the title compound, show that it undergoes a "one-pot" nitro-reductive cyclization. mdpi.comsemanticscholar.orgmdpi.com This reaction, typically carried out using a reducing agent like sodium dithionite (B78146) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), first reduces the nitro group to an amino group. mdpi.comsemanticscholar.org This in situ generated intermediate, an ethyl 3-amino-4-(butylamino)benzoate, then reacts with an aldehyde to form a benzimidazole (B57391) ring system. mdpi.comsemanticscholar.org A similar pathway can be postulated for this compound, where reduction would yield ethyl 3-amino-4-methoxybenzoate, a key intermediate for the synthesis of various heterocyclic compounds. In a separate synthesis, the reduction of a related nitrated methoxybenzoate to an amine was accomplished using powdered iron in acetic acid, highlighting another common method for this transformation. mdpi.com
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions. The generally accepted mechanism for the alkaline hydrolysis of esters proceeds through a stepwise pathway involving a tetrahedral intermediate. jcsp.org.pk In this process, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, negatively charged tetrahedral intermediate (an oxymonoanion). jcsp.org.pk This intermediate then collapses, expelling the ethoxide as the leaving group and forming a carboxylate salt, which is protonated upon workup to yield the carboxylic acid, 4-methoxy-3-nitrobenzoic acid.
Other Transformations: The aromatic ring itself can participate in further reactions, although the existing substituents heavily influence the regioselectivity. The nitro group is a strong deactivating group for electrophilic aromatic substitution, while the methoxy (B1213986) group is a strong activating, ortho-para directing group. Their combined presence makes further electrophilic substitution challenging. However, nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly for displacing a suitable leaving group at a position activated by the nitro group.
Kinetic Profiling of Key Transformations
Kinetic studies quantify the rates of chemical reactions, providing insight into reaction mechanisms and the influence of substituents. While specific kinetic data for this compound is not extensively documented, data from related substituted benzoates, particularly concerning alkaline hydrolysis, offer a valuable comparative framework.
The hydrolysis of esters is a well-studied reaction. The rate of alkaline hydrolysis of substituted ethyl benzoates is highly dependent on the nature and position of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of hydrolysis, while electron-donating groups decrease it. This is because electron-withdrawing groups stabilize the negatively charged transition state leading to the tetrahedral intermediate.
For example, the second-order rate constant (kOH) for the alkaline hydrolysis of various substituted benzoate (B1203000) esters shows a clear trend.
| Compound | kOH (M-1 s-1) at 35°C jcsp.org.pk | Relative Rate |
|---|---|---|
| Methyl-o-methoxybenzoate | 0.0316 | 1.0 |
| Methyl-p-hydroxybenzoate | 0.1669 | 5.3 |
While direct data for this compound is unavailable in this specific study, the presence of the strongly electron-withdrawing nitro group is expected to result in a significantly faster hydrolysis rate compared to methyl-o-methoxybenzoate. The Hammett equation is often used to correlate the rate constants of reactions of meta- and para-substituted benzene derivatives with substituent constants (σ). The rate of hydrolysis for ethyl p-nitrobenzoate is approximately 63.5 times faster than that of the unsubstituted ethyl benzoate, illustrating the powerful accelerating effect of a para-nitro group. chempedia.info The combined electronic effects of the meta-nitro and para-methoxy groups in the target compound would result in a unique kinetic profile that could be predicted using advanced Hammett-type analyses.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The choice of solvent and catalyst can profoundly impact the reaction rate, selectivity, and even the operative mechanism in transformations involving this compound.
Solvent Effects: The rate of many organic reactions is sensitive to solvent polarity. In the solvolysis of benzoates, which proceeds through ionic intermediates, the solvent's ability to stabilize charged species is critical. Studies on the solvolysis of benzhydryl benzoates in various aqueous solvent mixtures demonstrate this dependence. srce.hr
| Solvent Mixture | Relative Rate of Solvolysis (Illustrative) |
|---|---|
| 80% Aqueous Ethanol (B145695) | Base |
| 60% Aqueous Acetonitrile | Faster |
| 80% Aqueous Acetonitrile | Even Faster |
This table illustrates the general trend that more polar, ionizing solvents tend to accelerate solvolysis reactions.
For reactions like the alkaline hydrolysis of this compound, moving from a pure aqueous solution to a mixed solvent like aqueous acetone (B3395972) can alter the rate. chempedia.info The effect is complex, involving changes in the solvation of both the reactants and the transition state. Similarly, in nucleophilic substitution reactions, highly polar, non-nucleophilic solvents like 2,2,2-trifluoroethanol (B45653) can favor different stereochemical outcomes compared to more nucleophilic solvents like ethanol. researchgate.net
Catalytic Influence: Catalysts are employed to accelerate reactions and improve selectivity.
Esterification/Hydrolysis: The synthesis of benzoate esters is often catalyzed by strong acids like sulfuric acid. scirp.org Conversely, hydrolysis is catalyzed by acids or bases. Heterogeneous catalysts, such as acidic zeolites, have also been used for the synthesis of ethyl 4-nitrobenzoate (B1230335), offering advantages in terms of reusability and environmental friendliness. scirp.org
Nitro Group Reduction: The reduction of the nitro group is almost always performed with a catalyst or stoichiometric reductant. Common systems include palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas or ammonium (B1175870) formate), or metals like iron, tin, or zinc in acidic media. mdpi.comresearchgate.netresearchgate.net The choice of catalyst can sometimes influence the selectivity, for example, allowing for the chemoselective reduction of a nitro group in the presence of other reducible functional groups. The reductive cyclization of ethyl 4-(butylamino)-3-nitrobenzoate utilizes sodium dithionite, which acts as the reducing agent to initiate the reaction cascade. mdpi.comsemanticscholar.org
Theoretical and Computational Chemistry Studies of Ethyl 4 Methoxy 3 Nitrobenzoate
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
A foundational aspect of understanding a molecule is the detailed characterization of its structure and electronic landscape. This is typically achieved through quantum chemical calculations.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Density Functional Theory (DFT), often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), is a common and reliable method for this purpose. Such calculations would determine the precise bond lengths, bond angles, and dihedral angles of Ethyl 4-methoxy-3-nitrobenzoate. The resulting optimized structure represents the molecule at its lowest energy state on the potential energy surface. Energy profile calculations could further explore conformational isomers and the energy barriers between them.
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. Time-Dependent DFT (TD-DFT) calculations are often employed to investigate electronic transitions and predict UV-Visible spectra based on these orbital energies.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | Data not available | Approximated as -EHOMO |
| Electron Affinity (A) | Data not available | Approximated as -ELUMO |
| Chemical Hardness (η) | Data not available | (I - A) / 2 |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data for this compound could be located in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is colored to indicate different electrostatic potential values, with red typically representing electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue indicating electron-poor (positive potential) regions, which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and ester groups, and positive potential near the hydrogen atoms.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of the optimized molecular structure, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of spectral peaks. Discrepancies between the theoretical and experimental data can often be resolved by applying scaling factors to the computed frequencies to account for approximations in the theoretical model and anharmonicity.
Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
In the solid state, the packing of molecules is determined by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in interactions like hydrogen bonds and van der Waals forces. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants to products. Calculating the activation energy, which is the energy difference between the reactants and the transition state, provides insight into the reaction kinetics. For this compound, computational modeling could be used to study reactions such as nucleophilic aromatic substitution or the reduction of the nitro group, providing a detailed, step-by-step understanding of how these transformations occur.
Advanced Spectroscopic and Analytical Characterization Methodologies for this compound
The comprehensive characterization of this compound, a distinct chemical entity, relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming its molecular structure, identifying functional groups, determining molecular weight, and assessing purity. This article focuses exclusively on the established analytical techniques for the characterization of this specific compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of ethyl 4-methoxy-3-nitrobenzoate.
¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, specific chemical shifts and coupling patterns would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethyl ester group.
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the ester side chain.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy would be expected to show characteristic absorption bands for the C=O stretching of the ester group, the N-O stretching of the nitro group, the C-O stretching of the ether and ester groups, and the various vibrations of the substituted aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the vibrations of the non-polar parts of the molecule.
Detailed experimental FT-IR and Raman spectra for this compound are not available in the public domain based on the performed searches.
Mass Spectrometry (HRMS, GC/MS, ESI-MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry techniques are vital for determining the molecular weight and analyzing the fragmentation pattern of this compound. The compound has a molecular weight of 225.20 g/mol and an exact mass of 225.06372245 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, C₁₀H₁₁NO₅. nih.gov
GC/MS and ESI-MS: Gas Chromatography-Mass Spectrometry (GC/MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to ionize the molecule and analyze its fragmentation. The resulting mass spectrum would show a parent molecular ion peak and several fragment ions corresponding to the loss of specific parts of the molecule, such as the ethoxy group or the nitro group, which helps in confirming the structure.
Specific experimental mass spectrometry data from these techniques for this compound are not documented in the available search results.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering unambiguous proof of its connectivity and conformation in the solid state.
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic methods are standard procedures for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. A suitable reversed-phase HPLC method could be developed to determine the purity of this compound.
Gas Chromatography (GC): GC is effective for the analysis of volatile compounds. Given the nature of this compound, GC could be used to assess its purity, typically requiring the use of a high-temperature stable capillary column.
While these are standard analytical procedures, specific application notes or research articles detailing the HPLC or GC analysis of this compound were not found in the performed searches.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block for Complex Architectures
The structure of ethyl 4-methoxy-3-nitrobenzoate makes it an excellent starting point for building more elaborate molecular frameworks. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical transformations, including amide bond formation and the construction of heterocyclic rings.
A key application is in the synthesis of pharmacologically active agents. For instance, the closely related compound, mthis compound, is a documented precursor in the synthesis of potential antitumor agents like Antineoplaston A10 analogs. koreascience.kr In this process, the nitro group of the benzoate (B1203000) is reduced to an amine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. koreascience.kr This resulting aminobenzoate derivative is then further modified to create the final complex structure. koreascience.kr Similarly, related nitrobenzoate structures have been utilized as key intermediates in the synthesis of the cancer therapeutic, Gefitinib, where nitration of a benzoate ring followed by reduction is a critical step in building the core of the molecule. mdpi.comresearchgate.net
The utility of such nitrobenzoates extends to the synthesis of other heterocyclic systems. For example, ethyl 4-nitrobenzoate (B1230335), a structurally similar compound, serves as the starting material for producing 2-azetidinone derivatives, which are part of the β-lactam family of compounds known for their antibiotic properties. ijpsr.com This synthesis involves converting the ethyl ester to a hydrazide, which is then used to form a Schiff base and subsequently cyclized to create the four-membered azetidinone ring. ijpsr.com
Table 1: Examples of Complex Syntheses Utilizing Nitrobenzoate Intermediates
| Starting Material (Analog) | Key Transformation | Target Molecule/Class | Reference |
| Mthis compound | Reduction of nitro group to amine | Antineoplaston A10 Analogs | koreascience.kr |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration, then reduction | Gefitinib (anti-cancer drug) | mdpi.com |
| 4-nitro ethyl benzoate | Hydrazinolysis, Schiff base formation, Cyclization | 2-Azetidinones (β-lactams) | ijpsr.com |
Intermediate in the Synthesis of Agrochemicals and Dyes
The chemical reactivity of this compound and its analogs makes them valuable intermediates in the production of specialty chemicals, including agrochemicals and dyes. The presence of the nitro group is particularly important for the synthesis of azo dyes.
Related benzoate esters are noted as organic synthesis intermediates used in the production of pesticides. chembk.com The transformation of the nitro group into an amino group is a common strategy for creating a scaffold that can be further elaborated into a potent agrochemical.
In the field of materials, the compound serves as a building block for colorants. The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. The precursor to this amine is frequently a nitro compound. Research has detailed the synthesis of novel azo-dye Schiff bases starting from methyl 4-nitrobenzoate. ugm.ac.idresearchgate.net This process begins with the conversion of the nitrobenzoate to a hydrazide, which is then used to form a triazole ring, and ultimately the final dye molecule. ugm.ac.idresearchgate.net Furthermore, related hydroxy-nitrobenzoate compounds are utilized in the industrial production of dyes and pigments, where their chemical properties facilitate color development and stability. ontosight.ai
Utilization in the Development of Novel Chemical Materials and Polymeric Systems
The potential of this compound extends into materials science, where its derivatives are explored for creating new functional materials and polymers. ontosight.aibldpharm.com The specific functional groups on the benzene (B151609) ring can be modified to tune the electronic, optical, and physical properties of resulting materials.
Derivatives of this compound are considered for applications in advanced materials, such as functional polymers, pigments, and liquid crystals. ontosight.aiontosight.ai For instance, research into compounds like ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate suggests potential applications in organic electronics due to their specific electronic and structural properties. ontosight.ai The ability to introduce various functional groups allows for the design of materials with tailored characteristics for specific technological needs. This versatility makes such benzoate derivatives attractive candidates for research into new materials with unique optical or electrical behaviors. ontosight.aiontosight.ai
Contribution to the Advancement of New Synthetic Methodologies and Reagents
This compound and its analogs are not only important as products but also play a role in advancing the field of chemical synthesis itself. Efficient and selective methods for the preparation of such substituted aromatics are of great interest for industrial applications.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves the use of harsh nitrating agents and strong acids, leading to environmental concerns and the generation of significant waste. Future research should prioritize the development of greener and more atom-economical synthetic pathways to Ethyl 4-methoxy-3-nitrobenzoate.
One promising area is the exploration of solid acid catalysts for the esterification of 4-methoxy-3-nitrobenzoic acid. Iron-supported zirconium/titanium solid acid catalysts have shown effectiveness in synthesizing various methyl benzoates and could be adapted for the ethyl ester. mdpi.com These heterogeneous catalysts are easily separable and reusable, contributing to a more sustainable process. mdpi.com
Furthermore, innovative approaches such as transition-metal-free photocatalysis present a significant leap forward. A recently developed method for late-stage benzylic C(sp³)–H esterification utilizes a photocatalyst and a simple light source, avoiding the need for transition metals. rsc.org While this has been demonstrated for a derivative, adapting this technology for the direct synthesis of this compound from readily available precursors like ethyl 4-methoxybenzoate (B1229959) would be a noteworthy advancement. This method involves a reaction setup with a Kessil lamp and can be performed at room temperature, highlighting its potential for energy efficiency. rsc.org Research into optimizing reaction conditions, such as solvent systems and catalyst loading for the direct nitration and esterification in one-pot procedures, would also be a valuable pursuit.
Table 1: Potential Sustainable Synthetic Approaches
| Method | Precursors | Key Advantages |
| Solid Acid Catalysis | 4-methoxy-3-nitrobenzoic acid, Ethanol (B145695) | Reusable catalyst, reduced waste |
| Photocatalysis | Ethyl 4-methoxybenzoate, Nitrating source | Transition-metal-free, mild conditions |
| One-Pot Synthesis | Ethyl 4-methoxybenzoate | Reduced purification steps, improved efficiency |
Discovery of Novel Reactivity Patterns and Selective Transformations
The reactivity of this compound is governed by the interplay of its functional groups. The nitro group strongly influences the electronic properties of the aromatic ring, making it susceptible to specific transformations. Future research should focus on uncovering novel reactivity patterns and developing highly selective reactions.
A key area of exploration is the selective reduction of the nitro group. While complete reduction to an amine is a standard transformation, achieving partial reduction to afford nitroso or hydroxylamino derivatives in a controlled manner would provide access to a new range of valuable intermediates for organic synthesis.
The presence of both an ortho-methoxy group and a nitro group creates a unique electronic and steric environment that could be exploited for regioselective nucleophilic aromatic substitution (SNAAr) reactions. Systematic studies on the reactivity of the compound with a diverse range of nucleophiles under various conditions would be insightful.
Moreover, the potential for this molecule to act as a ligand in organometallic chemistry is an underexplored avenue. The coordination chemistry of nitrobenzoate ligands with various metal centers can lead to the formation of complexes with interesting catalytic or material properties. mdpi.comnih.gov Investigating the coordination behavior of this compound and the catalytic activity of its metal complexes could open up new applications in catalysis. mdpi.com
Advanced Mechanistic Insights through Combined Experimental and Theoretical Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A combined approach of experimental and theoretical studies will be instrumental in achieving this.
For instance, in the context of the aforementioned photocatalytic esterification, detailed mechanistic studies involving techniques like transient absorption spectroscopy and computational modeling (e.g., Density Functional Theory - DFT) could elucidate the nature of the excited state species and the key intermediates. The current literature on the photocatalytic synthesis of a derivative provides a starting point with details on the reaction setup, including the use of a specific Kessil lamp. rsc.org
DFT studies can also predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, taking into account the competing directing effects of the methoxy (B1213986) and nitro groups. Such computational insights can guide the design of experiments and reduce the trial-and-error approach in synthetic chemistry. While DFT studies have been conducted on other nitro-containing compounds like nitrotriazines, specific computational investigations on this compound are currently lacking. nih.gov
Exploration of its Role in Emerging Fields of Chemical Research
The structural motifs present in this compound make it a valuable building block in several emerging areas of chemical research, particularly in medicinal chemistry and materials science.
In medicinal chemistry, this compound and its derivatives have already been utilized in the synthesis of complex molecules with potential therapeutic applications. For example, it has been incorporated into the structure of novel 7-chloro-(4-thioalkylquinoline) derivatives investigated for their antiproliferative activity against cancer cell lines. nih.govmdpi.com Further exploration of its use as a scaffold for the development of new drug candidates, including inhibitors of enzymes like phosphodiesterases, is a promising direction. google.com The versatility of the nitrobenzoate moiety in forming coordination complexes with biological activity also presents an exciting frontier for developing new metallodrugs. mdpi.comnih.gov
The application of this compound in materials science is a largely untapped area. Its aromatic and polar nature suggests potential for its use as a monomer or an additive in the synthesis of functional polymers with specific optical or electronic properties. Research into its incorporation into polymer backbones or as a pendant group could lead to the development of new materials for applications in electronics or photonics.
Finally, initial reports of its effect on the iron content in barley suggest a potential, albeit underexplored, role in agricultural science. researchgate.net Further investigation into its biological activity in plants could uncover novel applications as a plant growth regulator or a component in agrochemical formulations.
Q & A
Q. What crystallographic software is recommended for refining complex structures of nitro-substituted benzoates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
